

A Comprehensive Technical Guide to 2-Azaspiro[4.5]decan-3-one

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Compound of Interest

Compound Name: 2-Azaspiro[4.5]decan-3-one

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Azaspiro[4.5]decan-3-one, a spirocyclic lactam, is a molecule of significant interest in the pharmaceutical sciences. It is primarily known as a key intermediate and a major impurity in the synthesis of Gabapentin, a widely used anticonvulsant and analgesic medication.^{[1][2]} Beyond its role in drug manufacturing, this compound, also referred to as Gabapentin-lactam, has demonstrated intrinsic biological activities, including neurotrophic and neuroprotective effects.^{[1][3][4]} This technical guide provides an in-depth overview of the fundamental properties of **2-Azaspiro[4.5]decan-3-one**, including its physicochemical characteristics, synthesis, and biological significance, to support further research and development.

Core Properties and Physicochemical Data

2-Azaspiro[4.5]decan-3-one is a bicyclic organic compound with a spiro linkage, incorporating a lactam ring.^[1] Its structure imparts specific chemical and physical properties relevant to its synthesis, purification, and biological activity.

Chemical and Physical Properties

A summary of the key physicochemical properties of **2-Azaspiro[4.5]decan-3-one** is presented in the table below.

Property	Value	Source
Chemical Formula	C ₉ H ₁₅ NO	[1][4][5][6]
Molecular Weight	153.22 g/mol	[4][5][6]
CAS Number	64744-50-9	[1][5]
Appearance	White solid	[5]
Melting Point	84-89 °C	[5]
Boiling Point	181 °C at 13 mmHg	[5]
Density	1.05 g/cm ³	[5]
XLogP3	1.5	[5][6]
Topological Polar Surface Area	29.1 Å ²	[5][6]
Hydrogen Bond Donor Count	1	[5][6]
Hydrogen Bond Acceptor Count	1	[5][6]

Spectral Data

Detailed spectral information is crucial for the identification and characterization of **2-Azaspiro[4.5]decan-3-one**.

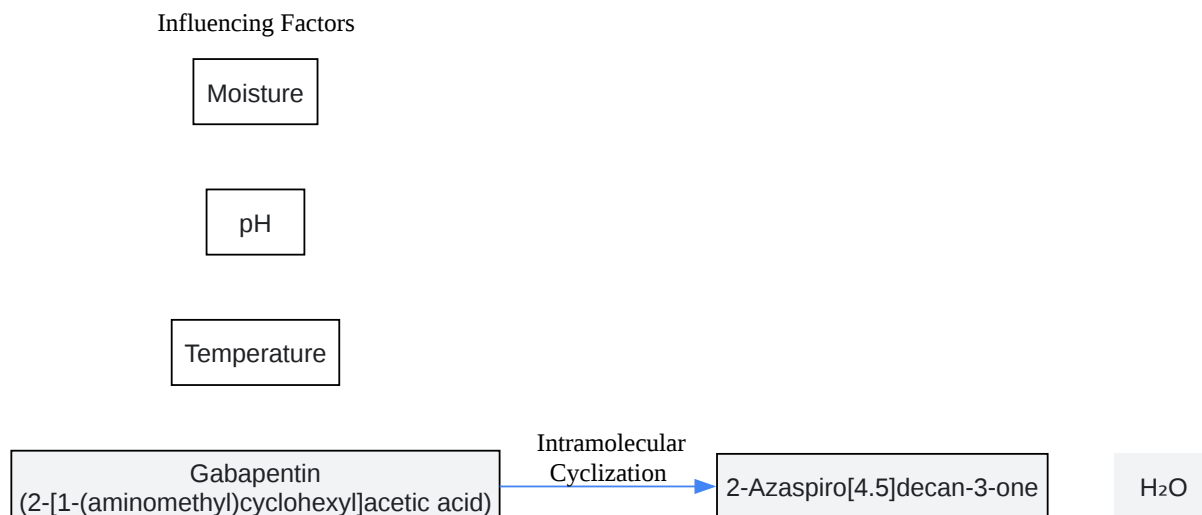
Spectroscopy Type	Key Features and Observations	Source
^1H NMR	Signals corresponding to the protons of the cyclohexane and pyrrolidinone rings. A publication on qNMR provides chemical shifts for quantification: δ 3.24 ppm (for Impurity A, i.e., 2-Azaspiro[4.5]decan-3-one) and δ 3.02 ppm (for Gabapentin) in D_2O .	[2]
^{13}C NMR	Expected signals for the carbonyl carbon, spiro carbon, and the carbons of the two rings.	[7][8]
Infrared (IR) Spectroscopy	Characteristic absorption bands for the N-H bond (around $3300\text{--}3500\text{ cm}^{-1}$) and the C=O bond of the lactam (around $1670\text{--}1780\text{ cm}^{-1}$).	[9][10]
Mass Spectrometry (MS)	GC-MS, LC-MS, and MS-MS data are available, with a base peak often observed at m/z 154.1225 $[\text{M}+\text{H}]^+$.	[6][11]

Synthesis and Purification

The synthesis of **2-Azaspiro[4.5]decan-3-one** is primarily discussed in the context of being a by-product of Gabapentin synthesis, formed through intramolecular cyclization.[2]

Synthesis via Intramolecular Cyclization of Gabapentin

The formation of **2-Azaspiro[4.5]decan-3-one** from Gabapentin is influenced by factors such as temperature, pH, moisture, and the presence of certain excipients.[2]



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Figure 1: Formation of **2-Azaspiro[4.5]decan-3-one** from Gabapentin.

General Purification Methodologies

Purification of **2-Azaspiro[4.5]decan-3-one**, particularly when isolating it from a reaction mixture or as an impurity, can be achieved through standard organic chemistry techniques.

- **Recrystallization:** This is a common method for purifying solid organic compounds. The choice of solvent is critical, requiring the compound to be sparingly soluble at room temperature and highly soluble at the solvent's boiling point.^[12]
- **Chromatography:** Techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) can be employed for high-purity isolation.^[13]

Experimental Protocols

Quantification by Quantitative NMR (qNMR)

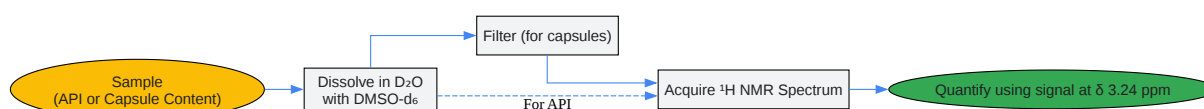
A validated ^1H qNMR method has been developed for the identification and quantification of **2-Azaspiro[4.5]decan-3-one** (referred to as Impurity A) in Gabapentin active pharmaceutical ingredients (APIs) and drug products.[2]

Sample Preparation:

- **API:** Accurately weigh approximately 20 mg of the Gabapentin substance into an NMR tube. Add 0.5 mL of D_2O and 10 μL of DMSO-d_6 (as an internal standard). Shake vigorously until the sample is fully dissolved.[2]
- **Capsules:** Take the contents of half a capsule (approximately 200 mg) and add 1.5 mL of D_2O . Shake vigorously for 10 minutes. Filter the resulting suspension through a membrane filter. Place 0.5 mL of the filtrate into an NMR tube and add 10 μL of DMSO-d_6 . [2]

^1H NMR Analysis:

- Acquire the ^1H NMR spectrum.
- The integral intensity of the signal at δ 3.24 ppm is used for the quantification of **2-Azaspiro[4.5]decan-3-one**. [2]
- The signal for Gabapentin appears at δ 3.02 ppm. [2]



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Figure 2: Workflow for qNMR analysis of **2-Azaspiro[4.5]decan-3-one**.

Biological Activity and Mechanism of Action

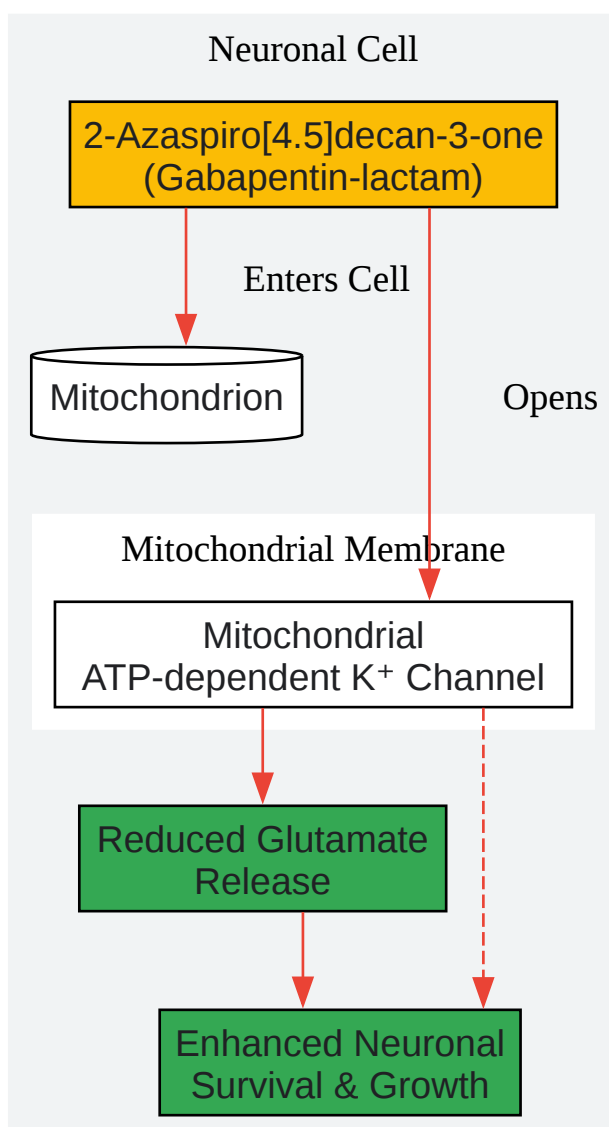
While often considered an impurity, **2-Azaspiro[4.5]decan-3-one** exhibits notable biological effects that are distinct from its parent compound, Gabapentin.

Neurotrophic and Neuroprotective Effects

Research has indicated that Gabapentin-lactam possesses neurotrophic properties, promoting the formation of dendritic filopodia and neurites in cultured neurons.[1] It has also been shown to be a neuroprotective agent, for instance, in models of acute retinal ischemia, where it doubled the number of surviving retinal ganglion cells.[3] In contrast, Gabapentin showed no effect in the same model.[3] This difference in activity is hypothesized to be due to the lactam's uncharged nature, allowing for easier diffusion across biological membranes to reach an intracellular site of action.[3]

Mechanism of Action: Mitochondrial KATP Channel Opening

The biological effects of **2-Azaspiro[4.5]decan-3-one** are believed to be mediated through the opening of mitochondrial ATP-dependent potassium (KATP) channels.[1][4] This mechanism is distinct from the primary mechanism of Gabapentin, which involves binding to the $\alpha 2\delta$ -1 subunit of voltage-gated calcium channels.[14] The opening of mitochondrial KATP channels is a critical pathway for cellular survival. Gabapentin-lactam was found to reduce oxygen-glucose deprivation-induced glutamate release, an effect that was completely blocked by the KATP channel antagonist glibenclamide.[3]



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Figure 3: Proposed mechanism of action for **2-Azaspiro[4.5]decan-3-one**.

Conclusion

2-Azaspiro[4.5]decan-3-one is a multifaceted compound with importance in both pharmaceutical manufacturing and neuroscience research. While its presence as an impurity in Gabapentin necessitates careful control and analysis, its inherent neuroprotective and neurotrophic properties, mediated through the opening of mitochondrial KATP channels, present opportunities for the development of new therapeutic agents. This guide provides a

foundational understanding of its core properties and biological activities to aid researchers in their future investigations of this intriguing molecule.

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